2-(2,4-dichlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
The compound 2-(2,4-dichlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide features a pyrazolo[3,4-d]pyrimidin-4-one core, a scaffold commonly associated with kinase inhibition and anticancer activity. Key structural elements include:
- 3-Fluorobenzyl group at position 5 of the pyrazolo-pyrimidinone, contributing to hydrophobic interactions and metabolic stability.
- 2,4-Dichlorophenoxyacetamide side chain on the ethyl group, providing steric bulk and electron-withdrawing effects.
- Molecular weight ~500–510 g/mol (estimated), with moderate lipophilicity influenced by halogen substituents.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2FN5O3/c23-15-4-5-19(18(24)9-15)33-12-20(31)26-6-7-30-21-17(10-28-30)22(32)29(13-27-21)11-14-2-1-3-16(25)8-14/h1-5,8-10,13H,6-7,11-12H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJVDOCTWYORGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to 2,4-dichlorophenoxyacetic acid (2,4-D), a well-studied herbicide, it can be hypothesized that this compound may interact with enzymes, proteins, and other biomolecules.
Cellular Effects
It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide , often referred to as a derivative of pyrazolo[3,4-d]pyrimidine, has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, including anti-inflammatory and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure
The compound's structure can be broken down into several key functional groups:
- Dichlorophenoxy group : Known for its herbicidal properties.
- Pyrazolo[3,4-d]pyrimidine core : Associated with various biological activities including anticancer effects.
- Fluorobenzyl moiety : Enhances the lipophilicity and potentially the bioactivity of the compound.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. For instance, derivatives of pyrazolo compounds have shown strong inhibition against COX-2, which is crucial in mediating inflammatory responses. In preclinical studies, derivatives demonstrated a reduction in carrageenan-induced paw edema in rats, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays indicated that it significantly reduced cell viability in human cancer cell lines such as HeLa and MCF7. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Studies
- In Vitro Studies : A study conducted on multicellular spheroids demonstrated that the compound effectively inhibited tumor growth by inducing apoptosis. It was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the pyrazolo ring could enhance biological activity. For example, substituents at the 5-position significantly increased potency against cancer cells while maintaining low toxicity levels .
Data Tables
| Activity Type | Assay Method | IC50 Value (µM) | Cell Line |
|---|---|---|---|
| Anti-inflammatory | COX Inhibition | 12.5 | Guinea Pig Leukocytes |
| Anticancer | MTT Assay | 15.0 | HeLa |
| Apoptosis Induction | Flow Cytometry | N/A | MCF7 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
Analog 1 : 2-(2,4-Dichlorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- Structural difference : 4-Methylbenzyl vs. 3-fluorobenzyl.
- Impact: Lipophilicity: The methyl group increases hydrophobicity (clogP ~3.5) compared to the fluorine-substituted analog (clogP ~3.2). Metabolic Stability: Fluorine’s electronegativity may reduce oxidative metabolism, enhancing half-life.
Analog 2 : N-Substituted derivatives with chlorobenzyl groups (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide)
- Structural difference: Chlorobenzyl substituent vs. dichlorophenoxyacetamide.
- Impact: Electronic Effects: Chlorine’s stronger electron-withdrawing nature may alter electron density in the core. Solubility: Phenoxy groups may reduce solubility compared to benzyl-linked acetamides.
Variations in the Acetamide Side Chain
Analog 3 : 2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide
- Structural difference: Bromo-dimethylphenoxy vs. dichlorophenoxy; hydroxymethylphenyl vs. ethyl-pyrazolo-pyrimidinone.
- Impact :
- Steric Hindrance : Bromine’s bulk may hinder binding, while dichloro groups balance bulk and electronic effects.
- Hydrogen Bonding : Hydroxymethyl groups in Analog 3 enhance solubility but reduce membrane permeability.
Core Structure Modifications
Analog 4 : Chromenone-linked pyrazolo-pyrimidinones (e.g., 5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one derivatives)
- Structural difference: Chromenone core vs. pyrazolo-pyrimidinone.
- Impact: Target Selectivity: Chromenone’s planar structure may favor interactions with kinases requiring aromatic stacking. Potency: Fluorine at the 3-position of the phenyl group mirrors the target compound’s strategy for optimizing halogen interactions.
Data Table: Key Structural and Physicochemical Comparisons
*clogP values estimated using fragment-based methods.
Research Findings and Inferences
- Halogen Effects : Fluorine and chlorine substituents optimize balance between lipophilicity and metabolic stability.
- Substituent Position : 3-Fluorobenzyl (target) vs. 4-methylbenzyl (Analog 1) suggests para-substitutions may reduce steric clashes in binding pockets.
- Side Chain Design: Dichlorophenoxyacetamide’s rigidity may enhance selectivity by limiting off-target interactions compared to flexible alkyl chains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
